5-(Bromomethyl)-2-methylthiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-methylthiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is particularly interesting due to its bromomethyl group, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylthiazole hydrobromide typically involves the bromination of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethyl group is introduced at the 5-position of the thiazole ring, and the product is subsequently converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and efficiency. The use of continuous flow reactors and safer brominating agents can be employed to minimize waste and improve safety. The reaction conditions are carefully controlled to ensure the selective bromination of the 2-methylthiazole without over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylthiazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the bromomethyl group can yield the corresponding methylthiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthiazole.
Scientific Research Applications
5-(Bromomethyl)-2-methylthiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylthiazole hydrobromide largely depends on its application. In biological systems, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for antimicrobial or anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-methylpyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
Uniqueness
Compared to similar compounds, 5-(Bromomethyl)-2-methylthiazole hydrobromide is unique due to the presence of both sulfur and nitrogen in its thiazole ring. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of sulfur-containing heterocycles. Additionally, the compound’s reactivity and versatility in various chemical reactions make it a preferred choice for researchers in multiple fields.
Properties
Molecular Formula |
C5H7Br2NS |
---|---|
Molecular Weight |
272.99 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H |
InChI Key |
CSVNWDMATPESRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.